molecular formula C21H37Cl3O2 B12520193 Heptadecyl 3,4,4-trichlorobut-2-enoate CAS No. 654646-28-3

Heptadecyl 3,4,4-trichlorobut-2-enoate

Cat. No.: B12520193
CAS No.: 654646-28-3
M. Wt: 427.9 g/mol
InChI Key: YPYYXMYYNPKABG-UHFFFAOYSA-N
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Description

Heptadecyl 3,4,4-trichlorobut-2-enoate is a chlorinated ester compound characterized by a heptadecyl chain esterified to a trichlorinated butenoate moiety. These analogs are studied for their pharmacokinetic, toxicological, and therapeutic properties, particularly in anticancer research .

Properties

CAS No.

654646-28-3

Molecular Formula

C21H37Cl3O2

Molecular Weight

427.9 g/mol

IUPAC Name

heptadecyl 3,4,4-trichlorobut-2-enoate

InChI

InChI=1S/C21H37Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-20(25)18-19(22)21(23)24/h18,21H,2-17H2,1H3

InChI Key

YPYYXMYYNPKABG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C=C(C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecyl 3,4,4-trichlorobut-2-enoate typically involves the esterification of heptadecanol with 3,4,4-trichlorobut-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Heptadecyl 3,4,4-trichlorobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichlorobutenoate group to less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptadecyl 3,4,4-trichlorobut-2-enoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of heptadecyl 3,4,4-trichlorobut-2-enoate involves its interaction with specific molecular targets and pathways. The trichlorobutenoate group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Key differences in absorption, distribution, metabolism, and excretion (ADME) profiles are summarized below:

Parameter Heptadecyl Benzoate Methyl Dihydroxybenzoate
Gastrointestinal Absorption (GIa) Low (grey zone in BOILED-EGG) High (white zone in BOILED-EGG)
BBB Permeation None High
CYP Isoform Inhibition CYP1A2, CYP2C19 CYP1A2
OCT2 Substrate Activity Non-substrate Non-substrate
P-gp Substrate No No

Key Findings :

  • Methyl dihydroxybenzoate has superior gastrointestinal absorption and BBB permeation, suggesting broader therapeutic applicability .

Toxicity Profiles

Toxicity parameters are critical for drug safety assessments:

Parameter Heptadecyl Benzoate Methyl Dihydroxybenzoate
AMES Toxicity Non-mutagenic Non-mutagenic
hERG Inhibition hERG II inhibitor No inhibition
Max. Tolerated Dose (MTD) Lower (log mg/kg/day) Higher (log mg/kg/day)
Skin Sensitization Positive Negative
Hepatotoxicity Negative Negative

Key Findings :

  • Heptadecyl benzoate inhibits hERG II, a cardiac potassium channel linked to QT prolongation and arrhythmia risk .
  • Both compounds are non-hepatotoxic and non-mutagenic, aligning with safer systemic toxicity profiles .

Therapeutic Potential: EGFR Tyrosine Kinase Binding

Parameter Heptadecyl Benzoate Methyl Dihydroxybenzoate
Docking Score (Binding Energy) -5.801 kcal/mol -5.07 kcal/mol
Hydrogen Bond Interactions Lys692 Thr830, Asp831

Key Findings :

  • Methyl dihydroxybenzoate forms two hydrogen bonds with EGFR residues, suggesting stronger target engagement .
  • Heptadecyl benzoate binds via a single interaction but still shows marked affinity, supporting its role in tyrosine kinase pathway modulation .

Drug-Drug Interaction Risks

  • Heptadecyl benzoate inhibits CYP1A2 and CYP2C19 , increasing interaction risks with substrates of these isoforms (e.g., antidepressants, anticoagulants) .

Biological Activity

Heptadecyl 3,4,4-trichlorobut-2-enoate is a chlorinated organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C21H37Cl3O2
  • CAS Number : 4916748
  • Structure : The compound features a long-chain heptadecyl group attached to a trichlorobutenoate moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various biological receptors, potentially affecting signaling pathways.
  • DNA Interaction : There is evidence suggesting that it may bind to DNA and influence gene expression.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells.

Case Study: Anticancer Effects on Breast Cancer Cells

In vitro studies involving MCF-7 breast cancer cells showed the following results:

  • Reduction in Cell Viability : Approximately 50% reduction at a concentration of 25 µM after 48 hours.
  • Induction of Apoptosis : Increased caspase activity and DNA fragmentation were observed.

Mechanisms Behind Anticancer Activity

The anticancer effects are believed to involve modulation of apoptotic pathways. The compound enhances the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Safety and Toxicity

The safety profile of this compound is still under investigation. Preliminary data suggest potential toxicity associated with chlorinated compounds; hence further studies are needed to establish safety thresholds for human exposure.

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